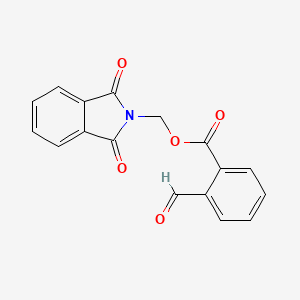
(1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate is a chemical compound that has garnered significant attention from researchers due to its potential applications in various scientific fields. This compound is a derivative of isoindoline-1,3-dione and has been studied extensively for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate is not fully understood. However, it has been suggested that its antitumor properties may be due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory properties may be due to its ability to inhibit the production of inflammatory cytokines. Its antioxidant properties may be due to its ability to scavenge free radicals.
Biochemische Und Physiologische Effekte
Studies have shown that (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate is its low toxicity profile. This makes it a safe compound to use in lab experiments. Additionally, its fluorescent properties make it a useful tool for imaging biological systems. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, research on its anti-inflammatory and antioxidant properties may lead to the development of new treatments for inflammatory diseases and conditions caused by oxidative stress. Finally, its fluorescent properties may lead to its use as a tool for imaging biological systems in vivo.
Conclusion:
In conclusion, (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate is a promising compound that has potential applications in various scientific fields. Its low toxicity profile, antitumor, anti-inflammatory, and antioxidant properties, and fluorescent properties make it an attractive candidate for further research. Future studies may lead to the development of new therapeutic agents for cancer treatment, inflammatory diseases, and conditions caused by oxidative stress.
Synthesemethoden
The synthesis of (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate involves the reaction of isoindoline-1,3-dione with 2-formylbenzoic acid in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a white crystalline product.
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate has been studied for its potential therapeutic properties in various scientific fields. It has been found to possess antitumor, anti-inflammatory, and antioxidant properties. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-9-11-5-1-2-6-12(11)17(22)23-10-18-15(20)13-7-3-4-8-14(13)16(18)21/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZAJMQSELXHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


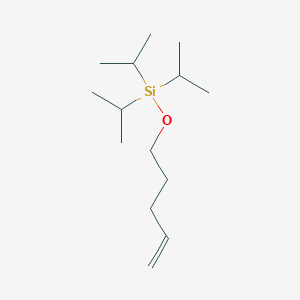
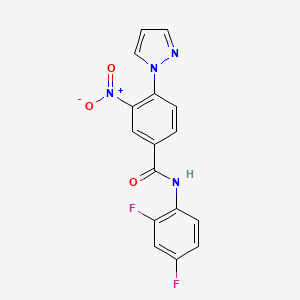
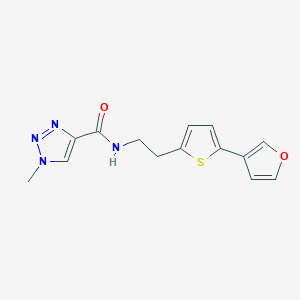
![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)

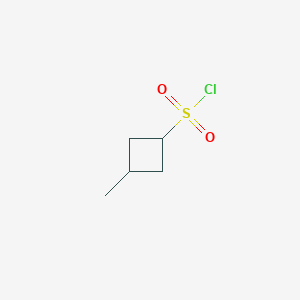
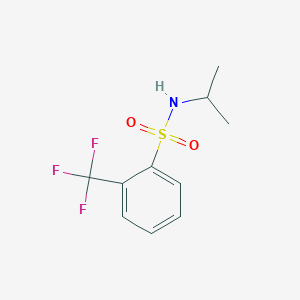
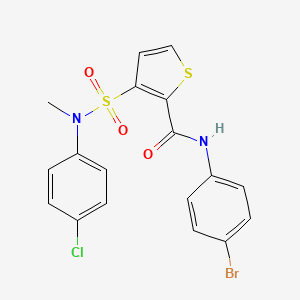

![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2896657.png)